1,6-Hexanedithiol

Catalog No.
S568858
CAS No.
1191-43-1
M.F
C6H14S2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanedithiol

CAS Number

1191-43-1

Product Name

1,6-Hexanedithiol

IUPAC Name

hexane-1,6-dithiol

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

SRZXCOWFGPICGA-UHFFFAOYSA-N

SMILES

C(CCCS)CCS

Solubility

insoluble in water; miscible in fat

Synonyms

1,6-hexanedithiol, hexane-1,6-dithiol

Canonical SMILES

C(CCCS)CCS

Self-Assembled Monolayers (SAMs)

1,6-Hexanedithiol is widely used in the creation of self-assembled monolayers (SAMs) on various metal surfaces []. SAMs are ordered, single-molecule-thick films that form spontaneously due to the strong interaction between the thiol (-SH) groups of 1,6-hexanedithiol and the metal surface []. These SAMs can be used to tailor the surface properties of metals for various applications, such as:

  • Modifying surface wettability: SAMs can be used to make metal surfaces hydrophilic (water-loving) or hydrophobic (water-repelling) [].
  • Preventing corrosion: SAMs can act as a protective layer for metals, preventing them from corrosion [].
  • Biosensing: SAMs can be functionalized with biomolecules for developing biosensors to detect specific analytes [].

Nanoparticle Synthesis and Functionalization

,6-Hexanedithiol plays a role in the synthesis and functionalization of nanoparticles. It can be used as:

  • A capping agent: During the synthesis of nanoparticles, 1,6-hexanedithiol can bind to the surface of the nanoparticles, preventing them from aggregating and controlling their size and shape [].
  • A linker molecule: The thiol groups of 1,6-hexanedithiol can be used to attach various functional groups to the surface of nanoparticles, tailoring their properties for specific applications [].

Other Research Applications

Beyond the areas mentioned above, 1,6-hexanedithiol is also being explored in other research fields, including:

  • Organic electronics: As a component in organic electronic devices like solar cells and transistors.
  • Drug delivery: As a carrier molecule for delivering drugs to specific targets in the body.

1,6-Hexanedithiol is an organic compound with the chemical formula C6_6H14_{14}S2_2. It is classified as a dithiol, meaning it contains two thiol (-SH) groups. This compound appears as a colorless liquid with a characteristic odor and is soluble in water. The structure consists of a straight-chain hydrocarbon with thiol groups located at each end of the six-carbon chain, which contributes to its unique chemical properties and reactivity.

Typical of thiols. Key reactions include:

  • Oxidation: 1,6-Hexanedithiol can be oxidized to form disulfides, which are compounds containing a sulfur-sulfur bond. This is significant in biological systems where thiols often act as reducing agents.
  • Esterification: The thiol groups can react with carboxylic acids to form thioesters. This reaction is important in synthetic organic chemistry.
  • Nucleophilic Substitution: The thiol groups can also act as nucleophiles, reacting with electrophiles to form new bonds.

These reactions highlight the compound's versatility in synthetic applications and its potential role in biochemical processes.

1,6-Hexanedithiol exhibits biological activity primarily due to its thiol groups, which can participate in redox reactions. It has been studied for its effects on biomolecular condensates, where it interferes with weak hydrophobic interactions among proteins and RNA. This property allows researchers to differentiate between solid and liquid condensates in cellular environments. Moreover, 1,6-hexanedithiol's low toxicity makes it suitable for laboratory studies involving living cells and biomolecules .

The synthesis of 1,6-hexanedithiol can be achieved through several methods:

  • Hydrolysis of 1,6-Hexanediamine: This method involves the conversion of 1,6-hexanediamine to 1,6-hexanedithiol through treatment with hydrogen sulfide or other sulfur-containing reagents.
  • Reduction of Dithioketones: Dithioketones can be reduced to yield 1,6-hexanedithiol.
  • Direct Synthesis from Aldehydes: Starting from hexanal or other aldehydes, thiol groups can be introduced via nucleophilic addition reactions.

These methods allow for the production of 1,6-hexanedithiol in both laboratory and industrial settings.

1,6-Hexanedithiol has several industrial and research applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including thioethers and thioesters.
  • Surface Modification: Due to its ability to form self-assembled monolayers on metal surfaces (notably gold), it is used in nanotechnology and materials science for creating functionalized surfaces.
  • Biochemical Research: Its role in studying protein interactions and cellular processes makes it valuable in biochemistry and molecular biology.

Studies have shown that 1,6-hexanedithiol can disrupt liquid-liquid phase separation in biological systems. By interfering with weak hydrophobic interactions, it helps researchers understand the dynamics of biomolecular condensates. Comparatively, other similar compounds like 2,5-hexanediol have shown minimal effects on disordered proteins, highlighting the unique properties of 1,6-hexanedithiol in these contexts .

Several compounds share structural similarities with 1,6-hexanedithiol. Below is a comparison of these compounds:

CompoundFormulaUnique Features
2-MercaptoethanolC2_2H6_6OSShorter chain; commonly used as a reducing agent
1,4-ButanediolC4_4H10_{10}OContains only one hydroxyl group; used in plastics
2,5-HexanediolC6_6H14_{14}OSimilar chain length but different functional groups
DithiothreitolC4_4H10_{10}O2_2S2_2Commonly used as a reducing agent in biochemistry

The uniqueness of 1,6-hexanedithiol lies in its dual thiol groups at both ends of a six-carbon chain, which enhances its reactivity and utility in various applications compared to these similar compounds.

XLogP3

2.2

Density

0.983-0.995

UNII

RWN7RM884E

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 30 of 96 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-43-1

Wikipedia

1,6-hexanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

Explore Compound Types